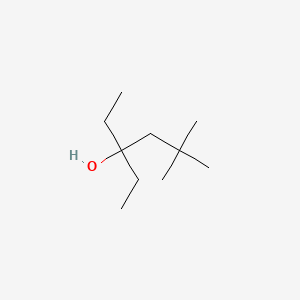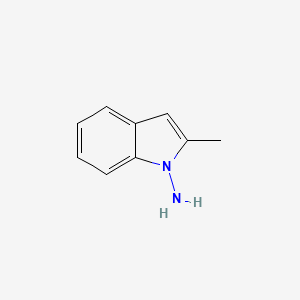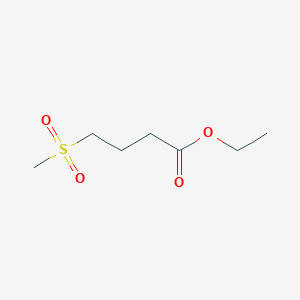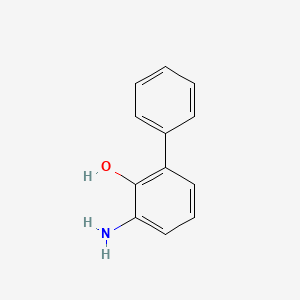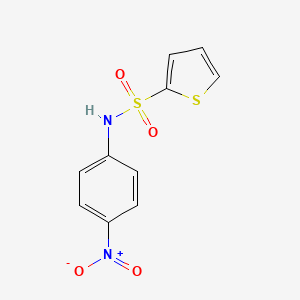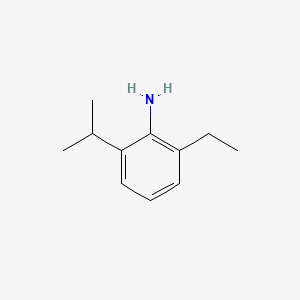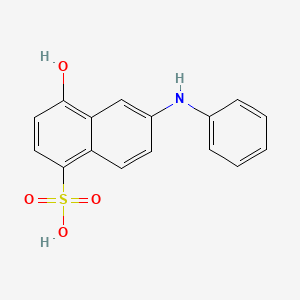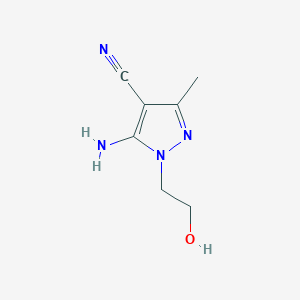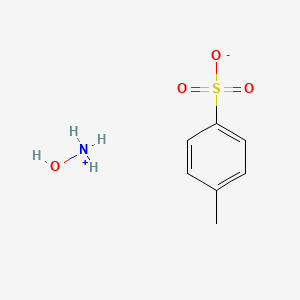
Hydroxylammonium 4-methylbenzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxylammonium 4-methylbenzenesulphonate is a chemical compound with the molecular formula C7H11NO4S and a molecular weight of 205.23 g/mol . It is a white crystalline powder that is soluble in water and ethanol . This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxylammonium 4-methylbenzenesulphonate can be synthesized through the reaction of hydroxylamine with 4-methylbenzenesulfonic acid. The reaction typically involves the use of a solvent such as water or ethanol and is carried out under controlled temperature conditions to ensure the purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for yield and purity, often involving recrystallization steps to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Hydroxylammonium 4-methylbenzenesulphonate primarily acts as a reducing agent. It undergoes reduction reactions where it donates electrons to the substrate, resulting in the formation of corresponding amines or alcohols.
Common Reagents and Conditions: The compound is often used in reactions with substrates that require reduction. Common reagents include various organic and inorganic compounds that facilitate the transfer of electrons. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products: The major products formed from the reduction reactions involving this compound are amines and alcohols. These products are valuable intermediates in the synthesis of various organic compounds.
Scientific Research Applications
Hydroxylammonium 4-methylbenzenesulphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of hydroxylammonium 4-methylbenzenesulphonate involves the transfer of a hydride ion (H-) from the compound to the substrate. This transfer results in the reduction of the substrate, forming the corresponding amine or alcohol. The molecular targets and pathways involved in this process are primarily related to the electron transfer capabilities of the compound.
Comparison with Similar Compounds
- Hydroxylamine
- Hydroxylammonium chloride
- Hydroxylammonium sulfate
Comparison: Hydroxylammonium 4-methylbenzenesulphonate is unique due to its specific structure, which includes the 4-methylbenzenesulfonate group. This structural feature imparts distinct reactivity and solubility properties compared to other hydroxylammonium salts . For instance, hydroxylammonium chloride and hydroxylammonium sulfate have different solubility profiles and reactivity patterns, making this compound a preferred choice in certain reduction reactions .
Properties
CAS No. |
53933-48-5 |
|---|---|
Molecular Formula |
C7H11NO4S |
Molecular Weight |
205.23 g/mol |
IUPAC Name |
hydroxylamine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.H3NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-2/h2-5H,1H3,(H,8,9,10);2H,1H2 |
InChI Key |
DQRNNTSBPCJIPI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].[NH3+]O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.NO |
Key on ui other cas no. |
53933-48-5 |
Pictograms |
Explosive; Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


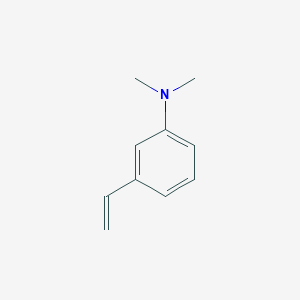
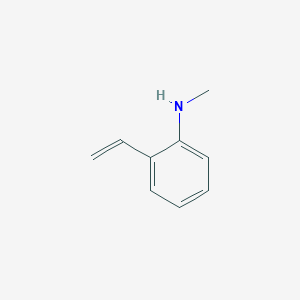
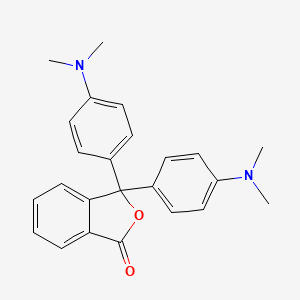
![Bis[3-amino-4-(dimethylamino)phenyl]methanone](/img/structure/B3053376.png)
